CYP17 Inhibitor Synthetic Pathway: Patent-Documented Precursor Role of Spiro[2.5]octane-4,6-dione
Spiro[2.5]octane-4,6-dione is explicitly cited in patent literature (AU-2014283150-A1, CA-2912166-A1, EP-3008042-A1) as a precursor for synthesizing novel CYP17 inhibitors/antiandrogens, with priority date June 11, 2013 . In contrast, the constitutional isomer spiro[2.5]octane-5,7-dione has been documented primarily as a precursor in tandem syntheses for unrelated applications and is not cross-referenced in the CYP17 inhibitor patent family .
| Evidence Dimension | Documented synthetic utility in therapeutic target programs |
|---|---|
| Target Compound Data | Explicitly listed in patent family AU-2014283150-A1 / CA-2912166-A1 / EP-3008042-A1 (CYP17 inhibitors/antiandrogens, priority 2013-06-11) |
| Comparator Or Baseline | Spiro[2.5]octane-5,7-dione: documented in tandem syntheses, no patent cross-citation to CYP17 programs |
| Quantified Difference | Patent citation presence versus absence in CYP17 inhibitor synthesis |
| Conditions | Patent document analysis; synthesis precursor role |
Why This Matters
For medicinal chemistry programs targeting CYP17 inhibition, procurement of the 4,6-dione isomer is essential to replicate the patented synthetic route.
